1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
Description
This compound belongs to a class of fused heterocyclic molecules featuring a pyrrol-2(5H)-one core substituted with a benzo[d]thiazole, furan-2-carbonyl, hydroxy, and phenyl groups. Its structural complexity arises from the interplay of aromatic and heteroaromatic systems, which may confer unique electronic and steric properties. The 3-hydroxy and 5-phenyl substituents likely influence solubility and intermolecular interactions.
Properties
IUPAC Name |
1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S/c1-2-14-10-11-16-18(13-14)31-24(25-16)26-20(15-7-4-3-5-8-15)19(22(28)23(26)29)21(27)17-9-6-12-30-17/h3-13,20,28H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPOCSRADBIFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzo[d]thiazole derivative, followed by the introduction of the furan-2-carbonyl group and the formation of the pyrrolone ring. Common reagents used in these reactions include ethylbenzo[d]thiazole, furan-2-carboxylic acid, and various coupling agents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Condensation: The compound can undergo condensation reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases to facilitate substitution and condensation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one has several scientific research applications:
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets, such as enzymes or receptors.
Medicine: Due to its potential biological activity, the compound could be explored for therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.
Mechanism of Action
The mechanism of action of 1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one depends on its specific interactions with molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares a pyrrol-2(5H)-one scaffold with several analogues in the evidence, but substitutions vary significantly:
Key Observations :
- Substituent Position : The 6-ethyl group on benzothiazole (target compound) vs. 6-ethoxy () or 6-fluoro () modulates steric bulk and lipophilicity.
- Biological Implications : Analogues like 4-(benzo[d]thiazol-2-yl)pyrazolones () have shown activity in enzyme inhibition, suggesting the target compound may share similar mechanisms.
Physicochemical Properties
While elemental analysis data for the target compound are absent, analogues like 5-amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-phenyl-1H-pyrazole-4-carbonitrile () show precise C/H/N/S matches (e.g., Calcd: C 65.34%, H 4.98%, N 13.85%; Found: C 65.37%, H 5.26%, N 13.95%). Deviations <0.1% indicate high purity, a benchmark applicable to the target compound .
Biological Activity
1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound with potential biological activity. Its structural features suggest possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound has a molecular formula of C25H20N2O4S and a molecular weight of 444.51 g/mol. The IUPAC name is 1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one, indicating the presence of multiple functional groups that may contribute to its biological activity.
Key Structural Features:
- Benzothiazole moiety: Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Furan ring: Associated with various pharmacological effects, including anti-inflammatory and antioxidant activities.
- Pyrrole structure: Often found in natural products and pharmaceuticals, contributing to biological activity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of benzothiazole derivatives. For instance, compounds similar to this compound exhibit significant inhibitory effects against various bacterial strains.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| Example A | 250 | 98 |
| Example B | 100 | 99 |
These results indicate that the compound may possess strong antibacterial properties, warranting further investigation into its mechanism of action.
Anticancer Activity
The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest.
Case Study:
In a recent study, a related benzothiazole compound was tested on breast cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 50 μM. The mechanism involved the activation of caspases and the subsequent induction of apoptosis.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Interaction with DNA: The presence of aromatic rings suggests potential intercalation with DNA, disrupting replication processes.
- Modulation of Signaling Pathways: It may influence pathways such as MAPK or PI3K/Akt, which are critical in cancer progression and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
